3-(4-Bromo-2-ethylphenyl)-3-oxetanamine
Description
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine is a substituted oxetane derivative featuring a phenyl ring with bromine at the para position and an ethyl group at the ortho position.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(4-bromo-2-ethylphenyl)oxetan-3-amine |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-5-9(12)3-4-10(8)11(13)6-14-7-11/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
WMTOMQDDPVLVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2(COC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethylphenyl derivatives, followed by the formation of the oxetane ring and subsequent introduction of the amine group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
3-(4-Bromo-2-ethylphenyl)-3-oxetanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated compounds on biological systems.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-ethylphenyl)-3-oxetanamine involves its interaction with specific molecular targets. The bromine atom and the amine group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Oxetanamines
Table 1: Key Structural and Functional Differences
Key Observations :
- Bromine vs.
- Ethyl Group Impact : The ortho-ethyl group in the target compound introduces steric bulk, which may reduce rotational freedom and improve selectivity for specific biological targets compared to smaller substituents (e.g., Me) .
- Fluorine Substitution : Fluorine’s electronegativity and small size (e.g., in 3-(3-Chloro-2-fluorophenyl)-3-oxetanamine) enhance metabolic stability and membrane permeability .
Functionalized Oxetane Derivatives
Table 2: Comparative Physicochemical Properties
Key Observations :
- Amine vs. Carboxylic Acid : The amine group in the target compound improves basicity and solubility in acidic environments (e.g., lysosomes), whereas carboxylic acid derivatives are more polar and suited for ionic interactions .
- Anti-Plasmodial Activity: Phenolic oxetanamine derivatives (e.g., N-cis-feruloyltyramine) demonstrate moderate antiplasmodial activity, suggesting that bromine/ethyl substitution in the target compound could modulate similar bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
